molecular formula C9H10O2 B13956012 3-(2-Furanyl)-3-penten-2-one CAS No. 56335-77-4

3-(2-Furanyl)-3-penten-2-one

Cat. No.: B13956012
CAS No.: 56335-77-4
M. Wt: 150.17 g/mol
InChI Key: JXBNWSXFXIUPHP-UHFFFAOYSA-N
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Description

3-(2-Furanyl)-3-penten-2-one: is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring attached to a pentenone chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Furanyl)-3-penten-2-one can be achieved through several methods. One common approach involves the reaction of furfural with acetone in the presence of a base catalyst. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the furan ring and the pentenone chain .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of green chemistry principles, such as the utilization of biomass-derived furfural, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Furanyl)-3-penten-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-(2-Furanyl)-3-penten-2-one is used as a building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential antimicrobial and antioxidant properties. It has shown promise in inhibiting the growth of certain bacterial strains and scavenging free radicals .

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infections and inflammatory conditions .

Industry: In the industrial sector, this compound is used as a precursor for the synthesis of various polymers and resins. Its reactivity and stability make it suitable for use in coatings, adhesives, and other materials .

Mechanism of Action

The mechanism of action of 3-(2-Furanyl)-3-penten-2-one involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways and ultimately causing cell death . Additionally, its antioxidant properties are attributed to its ability to neutralize free radicals, thereby protecting cells from oxidative damage .

Comparison with Similar Compounds

    Furan-2-carbaldehyde (Furfural): A precursor in the synthesis of 3-(2-Furanyl)-3-penten-2-one.

    Furan-2,5-dicarboxylic acid: An oxidation product of this compound.

    Furan-2-yl-pentanol: A reduction product of this compound.

Uniqueness: Its ability to undergo multiple types of chemical reactions and its promising biological activities make it a valuable compound for further research and development .

Properties

CAS No.

56335-77-4

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

3-(furan-2-yl)pent-3-en-2-one

InChI

InChI=1S/C9H10O2/c1-3-8(7(2)10)9-5-4-6-11-9/h3-6H,1-2H3

InChI Key

JXBNWSXFXIUPHP-UHFFFAOYSA-N

Canonical SMILES

CC=C(C1=CC=CO1)C(=O)C

Origin of Product

United States

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